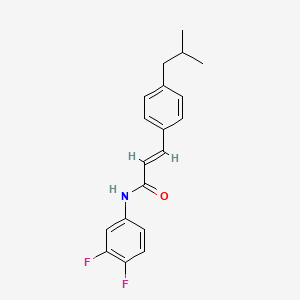
(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide, also known as DFPI, is a novel compound that has been studied for its potential use in scientific research, specifically in the areas of biochemistry and physiology. DFPI is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been found to be useful in studies of the nervous system, and has applications in drug development and drug discovery.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen), exploring their anti-inflammatory activity. The derivatives showed prolonged anti-inflammatory effects compared to free ibuprofen, with one derivative displaying enhanced initial activity. This research highlights the potential of modifying existing compounds to improve their pharmacological profile (Cecchi et al., 1981).
Molecular Structures and Photochemistry
- Another study investigated the molecular structures and photochemical behavior of (E)- and (Z)-N-methyl-3-(2-pyridyl)-propenamide, revealing that the conformation and photochemical reactions of these molecules depend on their phase or solvent environment. This research provides insights into the structural dynamics of propenamide derivatives and their potential applications in photochemistry (Lewis & Yoon, 1994).
Novel Analgesic-Antiinflammatory Properties
- Research into the novel analgesic-antiinflammatory properties of salicylates, such as 5-(2,4-Difluorophenyl)salicylic acid (diflunisal), has shown it to be more effective and safer than aspirin. Diflunisal, a chemically distinct, nonacetylating salicylic acid derivative, exemplifies the exploration of new therapeutic agents based on modifications of existing drugs (Hannah et al., 1978).
Biochemical Reagent Applications
- The use of N-Ethyl-5-phenylisoxazolium 3 - sulfonate (Woodward's Reagent K) in nucleophilic side chains of proteins demonstrates the application of propenamide derivatives in biochemical research. This reagent serves as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions, showcasing the versatility of these compounds in scientific investigations (Llamas et al., 1986).
Neuroprotective Properties of Anesthetic Agents
- The neuroprotective effects of propofol, a short-acting intravenous sedative-hypnotic agent, have been extensively studied. Propofol demonstrates immunomodulatory activity, reduces cerebral blood flow and intracranial pressure, and possesses potent antioxidant and anti-inflammatory properties. These findings are pivotal for understanding propofol's potential beyond anesthesia, in neuroprotection and the treatment of brain injuries (Kotani et al., 2008).
Propriétés
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-16-8-9-17(20)18(21)12-16/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYXOECLSPZIND-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

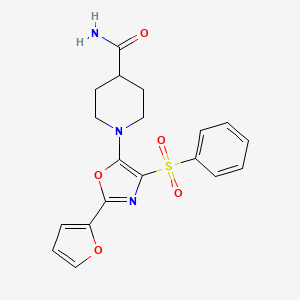
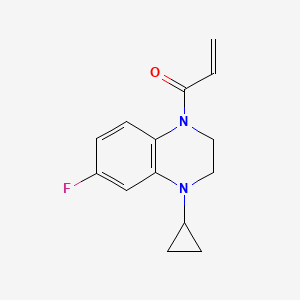
![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2538583.png)
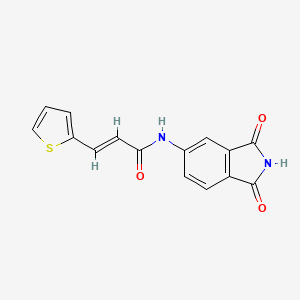
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)
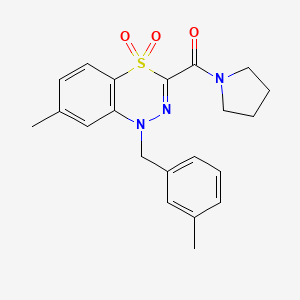
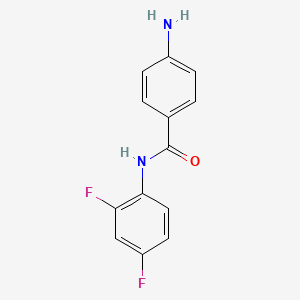
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)
